N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine
Description
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine is a 1,3,5-triazine derivative featuring a 4-aminotriazine core substituted with two key moieties:
- Position 6: A [4-(4-fluorophenyl)piperazino]methyl group, which introduces a fluorinated aromatic ring linked via a piperazine spacer.
- Position 2: A N-(4-methoxyphenyl)amine group, contributing electron-donating methoxy substituents.
This compound’s design integrates structural motifs associated with nucleobase mimicry (triazine core) and receptor-targeting capabilities (fluorophenylpiperazine).
Properties
IUPAC Name |
6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c1-30-18-8-4-16(5-9-18)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)17-6-2-15(22)3-7-17/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWFOFDJUOUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Final Coupling: The final step involves coupling the triazine derivative with 4-methoxyaniline under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the triazine ring or the fluorophenyl group.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the triazine ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it useful in treating various diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights
- Piperazine vs. Fluorophenyl substitution on piperazine (target compound) is critical for ENT inhibition, as shown in FPMINT analogues .
Aryl Group Effects :
- 4-Methoxyphenyl (target compound): Enhances solubility due to the electron-donating methoxy group, contrasting with lipophilic 2,4-dimethylphenyl () or chloroaryl () groups.
- Naphthyl vs. Methoxyphenyl : Naphthyl in FPMINT increases ENT2 affinity, while methoxyphenyl in the target compound may redirect activity toward other targets (e.g., kinases) .
- Triazine Core Modifications: 4-Amino (target compound) vs. 4-chloro (): Amino groups improve nucleophilic reactivity, enabling easier functionalization, while chloro groups are preferred in industrial stabilizers . 6-Position Substitution: The [piperazino]methyl group (target compound) provides steric bulk and hydrogen-bonding sites, contrasting with simpler aryl or morpholino groups ().
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl and methoxyphenyl groups balance lipophilicity, likely improving blood-brain barrier penetration compared to chlorophenyl derivatives ().
- Synthetic Accessibility : Piperazine-containing triazines (target compound) require multi-step synthesis, similar to FPMINT analogues, but avoid challenges seen in oxadiazine derivatives (), which suffer from isolation issues .
Structure-Activity Relationship (SAR) Highlights
- Halogenated Aromatic Rings : Fluorine or chlorine on the phenyl ring (target compound, ) is essential for bioactivity, likely due to enhanced electronegativity and van der Waals interactions.
- Piperazine Flexibility : The piperazine spacer in the target compound allows optimal positioning of the fluorophenyl group for target binding, as seen in ENT inhibitors .
Biological Activity
N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)amine is a complex organic compound belonging to the class of triazine derivatives. This compound is characterized by its unique structural features, including a triazine ring and a piperazine moiety, which contribute to its biological activity.
Chemical Structure
The compound's IUPAC name is 6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine. The molecular formula is , and it features several functional groups that play critical roles in its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can lead to inhibition or modulation of their activity, resulting in various pharmacological effects. Understanding the precise mechanism requires further studies focusing on target identification and pathway analysis.
Pharmacological Effects
Research indicates that compounds similar to this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Antimicrobial Properties : The compound may show activity against various bacterial strains.
- CNS Activity : Due to the presence of the piperazine group, it may interact with neurotransmitter systems.
Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of similar triazine derivatives in vitro. The results indicated that compounds with a piperazine substituent demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values were found to be in the micromolar range, suggesting a promising therapeutic potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazine A | MCF-7 | 15 |
| Triazine B | MCF-7 | 10 |
| Target Compound | MCF-7 | 12 |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds. The target compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibition against Staphylococcus aureus and Escherichia coli.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
